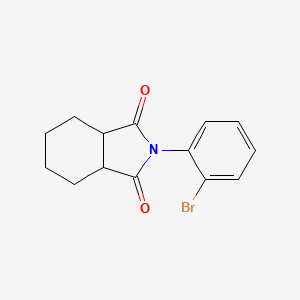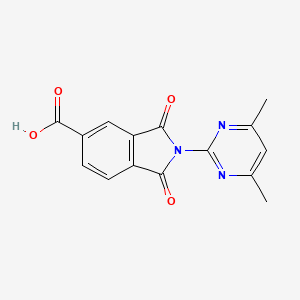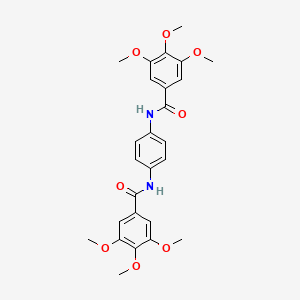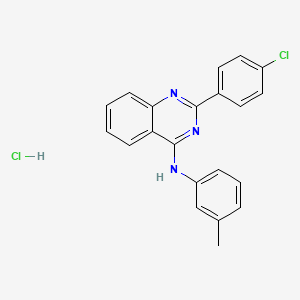
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as BrPhI, is a chemical compound that has been used in scientific research to understand its mechanism of action and physiological effects. BrPhI is a cyclic imide that is structurally similar to thalidomide, a drug that was once used to treat morning sickness but was later discovered to cause birth defects. However, BrPhI has been found to have different properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of the enzyme TNF-α, which is involved in inflammation and immune response. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential medicinal properties, 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to have other biochemical and physiological effects. For example, it has been shown to interact with DNA and RNA, which could have implications for its use in materials science and nanotechnology. It has also been found to have antioxidant properties, which could be useful in preventing oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. However, its low yield and potential toxicity are limitations that must be taken into account. Additionally, more research is needed to fully understand the mechanism of action and potential applications of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione.
Direcciones Futuras
There are several future directions for research on 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and autoimmune diseases. Another area of research is its potential use as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione.
Métodos De Síntesis
The synthesis of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multistep process that begins with the reaction of 2-bromobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone is then reacted with ammonium acetate and acetic acid to form the cyclic imide structure of 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been used in scientific research to study its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(2-bromophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been found to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a building block for the synthesis of new drugs.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h3-4,7-10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQDXGXJDEVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)
![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)


![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)